3-Butoxybenzamide

Description

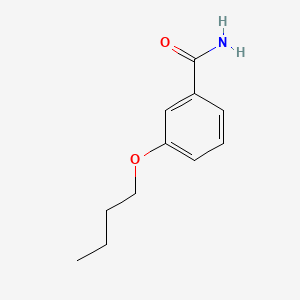

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-butoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h4-6,8H,2-3,7H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCIKRRACNLYCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways Leading to 3 Butoxybenzamide and Its Structural Analogs

Established Strategies for Benzamide (B126) Moiety Construction

The benzamide moiety, characterized by an amide group directly attached to a benzene (B151609) ring, is a prevalent structural motif in numerous biologically active compounds and materials. Its construction typically relies on forming the crucial carbon-nitrogen (C-N) bond of the amide linkage.

The formation of amide bonds is a cornerstone of organic synthesis. For benzamides, this often involves the reaction between a benzoic acid derivative and an amine.

Acid Chloride and Anhydride (B1165640) Routes: A common method involves activating the carboxylic acid group of a benzoic acid derivative by converting it into a more reactive species, such as an acid chloride or an anhydride libretexts.org. These activated intermediates readily undergo nucleophilic attack by ammonia (B1221849), primary amines, or secondary amines to form the corresponding benzamides. For instance, reacting 3-butoxybenzoyl chloride with ammonia would yield 3-butoxybenzamide.

Coupling Reagent-Mediated Amidation: Direct condensation of a carboxylic acid with an amine is often facilitated by coupling reagents. These reagents activate the carboxylic acid, enabling nucleophilic attack by the amine. Widely used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) to suppress racemization and improve yields libretexts.orgresearchgate.netiris-biotech.dersc.orgbachem.comuniurb.ituni-kiel.de. More potent reagents such as HATU, HBTU, and COMU are also employed, particularly in peptide synthesis, but are applicable to benzamide formation as well iris-biotech.debachem.com.

Direct Condensation: While less common due to potentially harsh conditions, direct condensation of a carboxylic acid and an amine can also form amides libretexts.org. More advanced methods utilize catalysts, such as Lewis acidic ionic liquids immobilized on diatomite earth with ZrCl4 under ultrasonic irradiation, to achieve efficient direct condensation of benzoic acids and amines researchgate.net.

Table 2.1.1: Common Amidation Coupling Reagents

| Coupling Reagent | Typical Additives | Mechanism of Activation (General) | Applications |

| DCC | HOBt, HOSu | Forms O-acyl isourea intermediate | Peptide synthesis, general amide formation |

| EDC | HOBt, HOSu | Forms O-acylisourea intermediate | Aqueous couplings, protein conjugation, general amides |

| HATU | DIPEA | Forms activated ester | Peptide synthesis, challenging couplings |

| PyBOP | DIPEA | Forms activated ester | Peptide synthesis, alternative to HATU/COMU |

Beyond direct amidation, benzamide structures can be accessed through the functionalization of pre-existing aromatic scaffolds. This often involves directed C-H activation strategies, where a directing group guides a metal catalyst to a specific position on the aromatic ring for functionalization.

C-H Activation: Transition metal catalysts, particularly palladium and rhodium, can mediate the functionalization of aromatic C-H bonds nih.govresearchgate.netresearchgate.netresearchgate.netacs.orgrsc.org. Directing groups, such as quinoline (B57606) derivatives or even the amide moiety itself, can facilitate ortho-selective functionalization researchgate.netresearchgate.netacs.org. For example, N-(quinolin-8-yl)benzamides have been used to direct ortho-C-H acylation or arylation researchgate.net. Some strategies also enable meta-selective functionalization, which is crucial for accessing specific substitution patterns researchgate.netrsc.org. For instance, certain directing groups can guide functionalization to the meta position of benzamides rsc.org.

Wittig Rearrangement: In specific instances, the benzamide moiety can act as a promoter for rearrangements. For example, N-butylbenzamides have been shown to effectively promote the vulcanchem.comjk-sci.com-Wittig rearrangement of aryl benzyl (B1604629) ethers, allowing for the synthesis of substituted diarylmethanols acs.org.

Introduction of the Butoxy Substituent

The introduction of the butoxy group (-O-(CH₂)₃CH₃) at the meta position of the benzamide structure is a key step in synthesizing this compound. This typically involves etherification reactions.

The formation of aryl ethers, such as the butoxy group attached to the benzene ring, is commonly achieved through etherification reactions.

Williamson Ether Synthesis: The most established method for aryl ether synthesis is the Williamson Ether Synthesis jk-sci.comacs.orgrichmond.eduwikipedia.orgmasterorganicchemistry.comorganicchemistrytutor.com. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide anion. To synthesize this compound, one would typically start with 3-hydroxybenzoic acid, deprotonate the hydroxyl group to form the phenoxide using a strong base (e.g., NaOH, KOH, K₂CO₃, NaH) in a suitable solvent (e.g., DMSO, DMF), and then react it with a butyl halide (e.g., 1-bromobutane) jk-sci.comrichmond.edumasterorganicchemistry.comorganicchemistrytutor.comorganic-chemistry.org. Primary alkyl halides are preferred to minimize elimination side reactions jk-sci.commasterorganicchemistry.comorganicchemistrytutor.com. For aryl ether formation, bases like NaOH, KOH, K₂CO₃, or Cs₂CO₃ are commonly used jk-sci.com.

Catalytic Etherification: Advanced catalytic methods can also be employed. For example, catalytic Williamson Ether Synthesis (CWES) can utilize weaker alkylating agents like alcohols or esters at high temperatures acs.org. Phase transfer catalysts, such as polyethylene (B3416737) glycol (PEG400), can also facilitate etherification under solvent-free conditions, offering a greener approach tandfonline.comresearchgate.net. Copper-catalyzed methods are also known for aryl ether synthesis organic-chemistry.org.

Table 2.2.1: Conditions for Williamson Ether Synthesis of Aryl Ethers

| Reactants | Base | Solvent(s) | Alkylating Agent | Typical Conditions | Yield/Notes |

| Phenol + Alkyl Halide | NaOH, KOH, K₂CO₃ | DMSO, DMF, Ethanol | Primary Alkyl Halide | Room temperature to moderate heating | SN2 reaction; primary halides preferred; yields often high jk-sci.commasterorganicchemistry.com |

| Phenol + Alkyl Halide | NaH | THF, DMF | Primary Alkyl Halide | Room temperature | Stronger base; good for less acidic phenols richmond.edu |

| Phenol + Dimethyl Sulfate/Alkyl Halide | NaHCO₃, K₂CO₃ | Solvent-free | Dimethyl Sulfate, Alkyl Halides | Low temperature, solvent-free (PEG400 catalyst) | Excellent yields (>86%), high purity; environmentally friendly tandfonline.comresearchgate.net |

| Phenol + Alkyl Halide (Catalytic) | Alkali metal salts | Various | Alcohols, Esters | High temperatures (>300 °C) | Catalytic Williamson Ether Synthesis (CWES); uses weak alkylating agents acs.org |

Achieving the desired meta substitution pattern for the butoxy group relative to the amide functionality requires careful consideration of regioselectivity.

Directing Effects in Electrophilic Aromatic Substitution (EAS): In EAS reactions, substituents on the benzene ring influence the position of incoming electrophiles. Electron-donating groups, such as alkoxy groups, are generally ortho, para-directors because they increase electron density at these positions, stabilizing the intermediate arenium ion rsc.orgorgosolver.comyoutube.comlibretexts.org. Conversely, electron-withdrawing groups direct to the meta position orgosolver.comyoutube.com.

Strategies for Meta-Substitution: To obtain a meta-substituted product like this compound, one typically starts with a precursor that already has the desired regiochemistry or employs reactions that inherently favor meta substitution.

Starting with Meta-Substituted Precursors: The most straightforward approach is to begin with a meta-substituted benzoic acid derivative, such as 3-hydroxybenzoic acid. Etherification of the hydroxyl group would then yield 3-butoxybenzoic acid, which can subsequently be amidated to form this compound molaid.com.

Directed Functionalization: As mentioned in section 2.1.2, directed C-H functionalization can also achieve meta-substitution by using specific directing groups that override the inherent electronic preferences of the aromatic ring researchgate.netrsc.org.

Influence of the Amide Group: While the amide group itself can act as a directing group for ortho-functionalization, its electronic nature (electron-withdrawing via resonance, electron-donating via induction through the nitrogen lone pair) can influence regioselectivity. Electron-withdrawing substituents, including certain amide derivatives, can promote meta-disposition in specific reaction types acs.org.

Advanced Synthetic Route Development and Optimization

The development of efficient, scalable, and environmentally friendly synthetic routes is a continuous area of research.

Catalytic and Green Chemistry Approaches: The use of catalysts, such as transition metals or phase transfer catalysts, can significantly improve reaction efficiency, selectivity, and reduce reaction times and temperatures researchgate.netacs.orgorganic-chemistry.orgtandfonline.comresearchgate.net. Solvent-free conditions or the use of benign solvents like water are also being explored to minimize environmental impact researchgate.nettandfonline.comresearchgate.net. For instance, a Rh(III)-catalyzed synthesis of isoquinolones from meta-substituted benzamides in aqueous media using air as the oxidant has been reported, showcasing meta-selectivity researchgate.net.

High-Throughput Optimization: Modern synthetic chemistry increasingly employs high-throughput experimentation (HTE) and machine learning (ML) tools to rapidly optimize reaction parameters, such as catalyst loading, temperature, solvent, and reactant concentrations, leading to improved yields and reduced development times beilstein-journals.org. These techniques allow for systematic exploration of the reaction space to identify optimal conditions for complex syntheses.

Compound List

this compound

3-Butoxybenzoic acid

3-Hydroxybenzoic acid

Ammonia

Primary amines

Secondary amines

Aniline

N-butylbenzamide

2-Amino benzamide

Benzanilides

N-Phenylbenzamide

3-Alkoxybenzamide derivatives

3-Phenoxyalkyloxybenzamide

3-Heteroarylalkyloxybenzamide

3-Heteroarylthioalkyloxybenzamide

4-Amino-N-(4-carbamoylphenyl)benzamide

2,3-Dimethoxybenzamide

3-Acetoxy-2-methylbenzamide

N,N-Dimethylbenzamide

Benzonitriles

Acyl urea (B33335) analogs

3-Substituted benzamides

4-Isobutoxybenzamide

Isoquinolones

Quinazolinones

3-Butoxy-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide

Catalytic Systems in Benzamide Synthesis

The formation of the amide bond is a cornerstone of organic synthesis, and catalytic methods offer significant advantages in terms of efficiency, atom economy, and milder reaction conditions. Various catalytic systems have been developed for the direct amidation of carboxylic acids and their derivatives.

Direct Amidation of Carboxylic Acids: A common approach involves the direct reaction of carboxylic acids with amines, producing water as the sole byproduct. Boron-based catalysts, such as boric acid and various boronic acids, have demonstrated efficacy in promoting these reactions. These catalysts activate the carboxylic acid, often requiring elevated temperatures and efficient water removal to drive the equilibrium towards amide formation. The addition of co-catalysts like polyethylene glycol (PEG) can further enhance catalytic activity orgsyn.orgdiva-portal.orgorganic-chemistry.org. Ammonia-borane has also emerged as an efficient substoichiometric precatalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with amines, offering high functional group tolerance and chromatography-free purification acs.org.

Transition Metal Catalysis: Transition metals play a pivotal role in modern amide synthesis. Copper catalysts are versatile, facilitating general amidation, transamidation, and are particularly noted for their application in the chiral amide synthesis through light-driven radical processes acs.orgrsc.org. Palladium catalysts are widely employed in C-H activation strategies and tandem processes, enabling efficient C-N bond formation from aryl halides or carboxylic acids with amines rsc.orgresearchgate.netresearchgate.netresearchgate.net. Rhodium and Nickel catalysts are instrumental in C-H functionalization and amination reactions, allowing for the direct functionalization of C-H bonds with amine sources, leading to diarylamines and triarylamines frontiersin.orgrsc.orgacs.org. For instance, nickel-catalyzed dual C(sp²)–H amination of benzamides with benzohydroxamic acids provides access to triarylamines rsc.org.

Organocatalysis: Organocatalysis offers metal-free alternatives for amide synthesis. Bifunctional organocatalysts, often incorporating amino and urea functionalities within a chiral scaffold, are effective in enantioselective transformations, including the synthesis of axially chiral benzamides via electrophilic bromination nih.govbeilstein-journals.orgbeilstein-journals.org. Primary α-amino amides also serve as effective bifunctional organocatalysts for a range of asymmetric reactions, offering advantages such as ease of synthesis and stability mdpi.com.

| Catalyst Type | Specific Catalyst Example(s) | Reaction Type | Substrates (General) | Key Features | Yield Range (Typical) |

| Boron-based | Boric Acid / Boronic Acids | Direct Amidation | Carboxylic Acids + Amines | Requires water removal, elevated temperatures | Moderate to High |

| Copper-based | Cu(I)/Cu(II) complexes | Amidation, Transamidation, Chiral Amide Synthesis | Carboxylic Acids/Esters + Amines | Versatile, can induce chirality | Moderate to High |

| Palladium-based | Pd(OAc)₂, Pd Nanoparticles | C-H Activation, Amidation | Aryl Halides/Acids + Amines | Efficient for C-N bond formation | Moderate to High |

| Rhodium-based | Cp*Rh(III) complexes | C-H Amidation | Various C-H bonds + Amide sources | Enantioselective potential, C-H functionalization | Moderate to High |

| Nickel-based | Ni(OAc)₂ | C-H Amination | Arenes + Amines | Dual C-H amination, triarylamine synthesis | Moderate to High |

| Organocatalysts | Bifunctional (Amino/Urea) | Asymmetric Amidation, Axial Chirality Synthesis | Various substrates | Metal-free, enantioselective | Moderate to Good |

| Organocatalysts | Primary α-amino amides | Asymmetric Transformations | Aldehydes, Imines, etc. | Bifunctional, versatile | Moderate to High |

Tandem Reactions and Cascade Processes

Tandem reactions and cascade processes, which involve multiple synthetic transformations occurring in a single reaction vessel, are highly valued for their efficiency, reduced waste, and process intensification.

Multicomponent Reactions (MCRs): Transition-metal-free multicomponent reactions involving arynes, isocyanides, and water (H₂O) have been successfully employed to generate benzamide derivatives under mild conditions organic-chemistry.orgacs.orgnih.gov. Another efficient one-pot approach utilizes aldehydes, ammonia, and hydrogen peroxide (H₂O₂) in the presence of a bifunctional catalyst (e.g., Rh(OH)₃/TS-1@KCC-1) to achieve benzamide synthesis through tandem ammoximation and oxime rearrangement rsc.orgsigmaaldrich.cnrsc.org. These methods offer direct routes from simple precursors. Other MCRs have been developed, including those that incorporate 2-naphthol, aldehydes, and benzamide derivatives using environmentally friendly solvents like PEG-400 researchgate.net, and methods for synthesizing ¹¹C-labeled benzamides via carbonylative cross-coupling for PET tracer applications researchgate.net.

Cascade Reactions: Cascade reactions can also be leveraged for benzamide synthesis. For instance, C-H activation strategies can be relayed by in situ installation of directing groups, leading to step-economical syntheses of substituted benzamides researchgate.netrsc.org. Bimetallic catalysis, such as Re/Mg systems, enables [4+2] annulation of benzamides with alkynes via C-H/N-H functionalization, yielding dihydroisoquinolinones with high diastereoselectivity acs.org.

| Reaction Type | Key Starting Materials | Product Class | Catalyst System (if applicable) | Key Features | Yield Range (Typical) |

| MCR (Aryne-based) | Arynes, Isocyanides, H₂O | Benzamides | Transition-metal-free | One-pot, mild conditions | Moderate to Good |

| MCR (Aldehyde-based) | Aldehydes, Ammonia, H₂O₂ | Benzamides | Rh(OH)₃/TS-1@KCC-1 | Tandem ammoximation and oxime rearrangement, one-pot | Moderate to Good |

| C-H Activation Relay | Various (e.g., aryl halides, amines, aldehydes) | Substituted Benzamides | Transition Metal (e.g., Pd) | Step-economical, in situ directing group installation | Moderate to High |

| Bimetallic Catalysis | Benzamides, Alkynes | Dihydroisoquinolinones | Re/Mg | [4+2] annulation, C-H/N-H functionalization, diastereoselective | Moderate to High |

| One-pot ¹¹C-labeling | Aryl halides, [¹¹C]CO | ¹¹C-Benzamides | Carbonylative cross-coupling | Radio-labeling for PET tracers | Moderate to Excellent |

Stereoselective Synthesis of Chiral Benzamide Derivatives

While this compound itself is achiral, the synthesis of chiral benzamide derivatives is a significant area of research, particularly for applications in medicinal chemistry and asymmetric catalysis.

Induction of Axial Chirality: Axially chiral benzamides can be synthesized using planar chiral (arene)chromium complexes or via bifunctional organocatalysts. The latter, often featuring amino and urea groups, mediate enantioselective synthesis through electrophilic bromination nih.govbeilstein-journals.orgbeilstein-journals.orgrsc.orgacs.org.

Enantioselective C-H Functionalization: Significant progress has been made in enantioselective C-H amidation reactions. Rhodium and Iridium catalysts, often paired with chiral carboxylic acids, are effective in functionalizing various C(sp³)-H bonds with high enantioselectivity mdpi.comresearchgate.netdoi.org. For instance, Cp*Rh(III) complexes with specific chiral carboxylic acids facilitate the amidation of C(sp³)-H bonds in substrates like cyclobutanes doi.org. Nickel-catalyzed C-H amination has also been employed, notably in dual C(sp²)-H amination reactions to form triarylamines rsc.org. Artificial metalloenzymes, created by anchoring transition metal complexes within protein scaffolds, are emerging as powerful tools for enantioselective C-H amidation, achieving high enantioselectivities in the amidation of unactivated C(sp³)-H bonds acs.org.

Other Asymmetric Methods: Copper hydride catalysis enables the enantioselective synthesis of α-oxy amides nih.gov. Chiral phosphoric acids can catalyze kinetic resolutions via amide bond formation acs.org. Furthermore, methods employing benzamide-tethered calix orgsyn.orgarenes have been developed for the enantioselective synthesis of complex chiral scaffolds through C-H annulation with alkynes researchgate.net.

| Method Type | Catalyst/Auxiliary Type | Substrate Class (Chiral Benzamides) | Key Transformation | Enantioselectivity (Typical) |

| Axial Chirality Induction (Cr) | Planar chiral (arene)Cr complexes | N,N-diethyl 2,6-disubstituted benzamides | Enantiotopic lithiation & electrophilic substitution | High |

| Axial Chirality Induction (Organocatal.) | Bifunctional (Amino/Urea) | Axially chiral benzamides | Electrophilic bromination | Moderate to Good |

| Enantioselective C(sp³)-H Amidation | Cp*Rh(III)/Chiral Carboxylic Acid | Various C(sp³)-H bonds | C-H activation and amidation | High |

| Enantioselective C-H Amination | Ni-catalyzed | N-quinolylbenzamides | Dual C(sp²)-H amination | Good |

| Nitrene Insertion (Enzymatic) | Artificial Metalloenzyme (Ir) | Unactivated C(sp³)-H bonds | Nitrene insertion | Up to 92% ee |

| Kinetic Resolution via Amide Formation | Chiral Phosphoric Acid | Pyridyl esters | Amide bond formation | High |

| C-H Annulation (Calix orgsyn.orgarene tethered) | Ni(II) catalysis | Benzamide tethered calix orgsyn.orgarenes | C-H annulation with alkynes | High |

Compound List

this compound

3-Butoxybenzoic acid

Ammonia

Benzaldehyde

Isocyanides

Carbon Dioxide (CO₂)

Water (H₂O)

Hydrogen peroxide (H₂O₂)

Aryl halides

Alkynes

N-allyl amides

Thioamides

Imideamides

Benzoyl chlorides

N-quinolylbenzamides

Benzohydroxamic acids

Computational Chemistry and Theoretical Studies on 3 Butoxybenzamide and Model Systems

Density Functional Theory (DFT) Applications for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comnih.gov It has become a vital tool in chemistry for predicting molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov DFT calculations, often using hybrid functionals like B3LYP, can accurately determine geometries, energies, and various spectroscopic parameters. rjptonline.orgnih.gov

The three-dimensional structure of a molecule dictates many of its physical and chemical properties. For 3-Butoxybenzamide, conformational analysis is crucial for identifying the most stable spatial arrangement of its atoms. The primary degrees of rotational freedom are around the C(ring)–O, O–C(butyl), and C(ring)–C(amide) bonds.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.eduwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital capable of accepting electrons, thus determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. crimsonpublishers.com A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized over the electron-rich benzamide (B126) system, while the LUMO would also be distributed across this π-system. The HOMO-LUMO gap can be used to derive various global reactivity descriptors. pku.edu.cnnih.gov

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness. Soft molecules are more polarizable and reactive. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Potential (μ) | -χ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the energy lowering of a system when it accepts electrons. |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is calculated by determining the electrostatic potential at the surface of a molecule, providing a guide to its reactivity towards charged reactants. uni-muenchen.de The MEP map is color-coded to indicate different potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. uni-muenchen.deresearchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack. researchgate.net

Green/Yellow: Regions of intermediate or near-zero potential.

DFT calculations are highly effective at predicting various spectroscopic properties, which can be used to validate and interpret experimental data.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms, which are observed experimentally in Infrared (IR) and Raman spectra. Comparing the computed spectrum of this compound with experimental results can confirm its structure and aid in the assignment of specific spectral bands to particular vibrational modes. researchgate.net

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. nih.gov These calculations predict the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, which correspond to electronic excitations, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C) and coupling constants. cyberleninka.rubris.ac.uk By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. This is invaluable for assigning peaks in an experimental spectrum and confirming the molecule's connectivity and stereochemistry. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm-1) |

|---|---|---|

| Amide (N-H) | Symmetric & Asymmetric Stretching | 3100 - 3500 |

| Amide (C=O) | Stretching ("Amide I" band) | 1630 - 1695 |

| Amide (N-H) | Bending ("Amide II" band) | 1510 - 1570 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aromatic (C=C) | Ring Stretching | 1400 - 1600 |

| Alkyl (C-H) | Stretching | 2850 - 3000 |

| Ether (C-O-C) | Asymmetric Stretching | 1200 - 1275 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a system containing many molecules. researchgate.netcore.ac.uk By solving Newton's equations of motion for a collection of atoms, MD simulations can model the movements and interactions within a liquid or solid state over time, providing insights into macroscopic properties based on microscopic behavior. rsc.org

The benzamide moiety is a classic hydrogen-bonding unit, featuring a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). In a condensed phase, this compound molecules are expected to form extensive intermolecular hydrogen bond networks. mdpi.com These interactions are fundamental to the compound's physical properties, such as its melting point, boiling point, and solubility.

MD simulations are an ideal tool for investigating the dynamics of these hydrogen bonds. dntb.gov.uanih.gov By simulating a system of many this compound molecules, researchers can analyze:

Hydrogen Bond Lifetime: How long, on average, a specific hydrogen bond persists before breaking.

Structural Arrangement: The formation of specific motifs, such as dimers or chains, through hydrogen bonding. mdpi.com This can be analyzed using radial distribution functions.

Dynamics: The constant formation and breaking of hydrogen bonds, which influences properties like viscosity. researchgate.net

Studies on similar amide-water systems and other benzamide derivatives have demonstrated the power of MD in characterizing these crucial intermolecular forces. acs.orgresearchgate.net

| Donor Group | Acceptor Group | Interaction Type |

|---|---|---|

| Amide N-H | Amide C=O | Primary H-bond forming dimers and chains. |

| Amide N-H | Ether C-O-C (Oxygen) | Secondary, weaker H-bond. |

| Aromatic C-H | Amide C=O | Weak C-H···O interaction. |

Solvent Effects and Conformational Ensembles

The local environment, particularly the solvent, plays a critical role in determining the three-dimensional structure and stability of a molecule. For this compound, computational studies are essential to understand how different solvents influence its conformational landscape. The flexibility of the butoxy chain and the rotation around the phenyl-carbonyl bond mean that the molecule can adopt multiple low-energy conformations. The collection of all accessible conformations and their relative populations is known as the conformational ensemble.

Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations using implicit or explicit solvent models, are employed to probe these effects. rsc.orgresearchgate.net In these studies, the molecule is simulated in various solvent environments, ranging from nonpolar (e.g., chloroform) to polar aprotic (e.g., dimethyl sulfoxide) and polar protic (e.g., water, methanol). rsc.org These simulations reveal how solvent molecules interact with different parts of this compound, such as the amide group and the butoxy chain, through hydrogen bonding and dipole-dipole interactions.

The primary findings from such theoretical studies indicate that polar solvents tend to stabilize conformations where the polar amide group is exposed and can interact with the solvent molecules. Conversely, in nonpolar solvents, conformations that minimize the exposed polar surface area may be favored, potentially leading to more compact structures. The results are often analyzed by examining key dihedral angles and the resulting potential energy surface.

Table 1: Illustrative Solvent Effects on a Key Dihedral Angle in a Model Benzamide

This table presents hypothetical data based on typical computational results for similar molecules to illustrate the expected solvent-dependent conformational changes.

| Solvent | Dielectric Constant | Predominant Dihedral Angle (Phenyl-C=O) | Relative Population (%) |

| Chloroform | 4.8 | 25° | 70 |

| Methanol | 32.7 | 15° | 55 |

| Water | 80.1 | 10° | 45 |

These computational investigations are crucial for understanding the behavior of this compound in different chemical and biological environments, as the preferred conformation often dictates its reactivity and ability to interact with biological targets. researchgate.netprimescholars.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies (Focused on Chemical Reactivity and Molecular Interactions)

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For molecules like this compound and its analogs, QSAR models are developed to predict their behavior, such as binding affinity to a receptor or reaction rates, based on calculated properties known as molecular descriptors. jprdi.vnrsc.org

Selection and Calculation of Molecular Descriptors (e.g., Steric, Electronic, Hydrophobicity)

The foundation of a robust QSAR model is the selection and calculation of relevant molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. For a series of benzamide derivatives, these descriptors are typically categorized as follows:

Steric Descriptors: These describe the size and shape of the molecule. Examples include Molecular Weight (MW), Molar Refractivity (MR), and Kier's shape indices (kappa). nih.gov Steric properties are crucial for determining how a molecule fits into a binding site.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as its ability to participate in electrostatic or hydrogen bonding interactions. Examples include dipole moment, partial charges on atoms, and quantum chemical descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). rsc.org

Hydrophobicity Descriptors: These measure the molecule's affinity for nonpolar environments. The most common descriptor is the logarithm of the partition coefficient between octanol (B41247) and water (log P). Hydrophobicity is critical for membrane permeability and interactions with hydrophobic pockets in proteins.

The calculation of these descriptors is performed using specialized software that employs quantum mechanics, molecular mechanics, or empirical algorithms. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies of Benzamide Derivatives

This table provides examples of descriptor classes and specific descriptors relevant to the study of molecules like this compound.

| Descriptor Class | Specific Descriptor | Symbol | Typical Information Provided |

| Steric | Molar Refractivity | MR | Molecular volume and polarizability |

| Kier's Shape Index (alpha 1) | κₐ₁ | Molecular shape and branching nih.gov | |

| Electronic | HOMO-LUMO Energy Gap | ΔE | Chemical reactivity and stability |

| Dipole Moment | µ | Molecular polarity and interaction strength | |

| Hydrophobicity | Partition Coefficient | log P | Lipophilicity and membrane permeability |

| Topological | Valence Connectivity Index | ¹χᵛ | Molecular branching and connectivity nih.gov |

Predictive Modeling of Chemical Processes and Binding Affinities

Once a set of descriptors has been calculated for a series of compounds with known activities, a mathematical model is constructed to correlate the descriptors with the activity. This is typically achieved using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Support Vector Machines (SVR) and Random Forest (RF). nih.gov

For instance, a hypothetical MLR model for the binding affinity (expressed as pIC₅₀) of a series of benzamide derivatives might take the form:

pIC₅₀ = c₀ + c₁(log P) - c₂(MR) + c₃(ΔE)

In this equation, the coefficients (c₁, c₂, c₃) are determined by the regression analysis and indicate the relative importance and direction of influence of each descriptor on the binding affinity. jppres.com Such models are powerful tools for predicting the affinity of novel, unsynthesized compounds, thereby guiding medicinal chemistry efforts. digitellinc.combiorxiv.org Studies on related systems have successfully used QSAR to predict inhibitory effects and binding affinities for various targets. nih.govnih.gov

Validation and Applicability Domain Assessment of QSAR Models

A QSAR model is only useful if it is statistically robust and has predictive power. Therefore, rigorous validation is a critical step in the development process. uniroma1.it Validation is typically performed using two main strategies:

Internal Validation: The robustness of the model is tested using the same data that was used to build it. A common technique is leave-one-out (LOO) cross-validation, which generates a cross-validation coefficient (q²). A high q² value (typically > 0.6) indicates a robust model. uniroma1.it

External Validation: The model's predictive power is assessed using a set of compounds (the "test set") that were not used during model development. The correlation between the predicted and actual activities for the test set is measured by the predictive R² (R²_pred). A high R²_pred value confirms the model's ability to predict the activity of new compounds. uniroma1.it

Furthermore, it is essential to define the Applicability Domain (AD) of the model. researchgate.net The AD is the chemical space of descriptors and structures for which the model is expected to make reliable predictions. Predictions for compounds that fall outside this domain are considered extrapolations and may be unreliable. The AD is often visualized using a Williams plot, which graphs standardized residuals against leverage values. jprdi.vn

Table 3: Key Statistical Parameters for QSAR Model Validation

This table outlines the common metrics used to assess the quality and predictive ability of a QSAR model.

| Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | R² | Measures the goodness-of-fit for the training set. | > 0.7 |

| Cross-validation Coefficient | q² | Measures the robustness of the model (internal validation). uniroma1.it | > 0.6 |

| Predictive R² | R²_pred | Measures the predictive power for an external test set. uniroma1.it | > 0.6 |

| Root Mean Square Error | RMSE | Represents the deviation between predicted and actual values. | As low as possible |

Structure Activity Relationship Sar Probes for Molecular Interaction and Modulatory Effects in Non Clinical Research

Application of Advanced Analytical Techniques in the Research and Characterization of 3 Butoxybenzamide

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies and Complex Mixture Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the exact mass of a molecule, thereby enabling the unambiguous assignment of its elemental composition libretexts.org. For 3-Butoxybenzamide, HRMS can be employed to confirm its molecular formula (C₁₁H₁₅NO₂) and to identify potential impurities or degradation products in complex mixtures. The technique's high mass accuracy allows for precise differentiation between compounds with similar nominal masses, which is vital in quality control and purity assessment.

While specific HRMS fragmentation studies for this compound were not directly found, HRMS is generally used for mechanistic studies by analyzing characteristic fragment ions. These fragments provide insights into the molecule's structure and how it breaks down under ionization conditions mdpi.comrjptonline.org. By studying these fragmentation patterns, researchers can deduce structural features and propose reaction mechanisms, particularly in synthetic pathways or metabolic studies unige.ch. The ability of HRMS to provide accurate mass measurements for both precursor and fragment ions is key to these investigations msstate.edursc.org.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules, providing detailed information about the connectivity and environment of atomic nuclei, particularly ¹H and ¹³C jchps.comegyankosh.ac.inunl.edu. For this compound, NMR spectroscopy, including advanced multidimensional techniques, is essential for confirming its proposed structure and understanding its conformational preferences.

Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide correlations between different nuclei, allowing for the assignment of complex spectra and the elucidation of molecular connectivity libretexts.orgslideshare.net. While specific studies detailing intermolecular interactions of this compound using multi-dimensional NMR were not found, these techniques are generally applied to study how molecules interact with each other or to probe conformational dynamics. For instance, Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximity between nuclei, providing insights into the molecule's conformation and potential intermolecular contacts nih.gov.

Solid-State NMR (ssNMR) spectroscopy is crucial for characterizing compounds in their solid form, including the identification of different polymorphic forms and the study of supramolecular assemblies researchgate.netethz.chpittcon.org. ssNMR can differentiate between crystalline polymorphs by detecting subtle differences in their local molecular environments and packing arrangements. This is achieved through techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP-MAS) NMR, which provide high-resolution spectra from solid samples researchgate.netrsc.org. While specific ssNMR studies on this compound polymorphs were not identified, this technique would be vital for understanding any different crystalline forms the compound might adopt.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information about molecular geometry, crystal packing, and intermolecular interactions unige.chmsstate.educrystallography.net.

Through X-ray crystallography, the crystal structure of this compound can be determined, revealing how molecules are arranged in the solid state. This analysis includes identifying the specific hydrogen bonding networks and other intermolecular forces that stabilize the crystal lattice iucr.org. For example, the crystal structure of a related compound, (4-Butoxyphenyl)(1H-pyrrol-2-yl)methanone, showed stabilization through N—H···O intermolecular hydrogen bonds, forming centrosymmetric dimers, and weaker C—H···O interactions iucr.org. Such analyses provide fundamental insights into the compound's solid-state behavior.

Compound Name List:

this compound

Mechanistic Studies of 3 Butoxybenzamide Interactions with Biological Macromolecules in Vitro Systems

Direct Binding to DNA (e.g., Groove Binding, Intercalation)

While direct studies specifically detailing the DNA binding modes of 3-Butoxybenzamide are not extensively documented in the provided search results, related research on N-acyloxy-N-alkoxyamides (NAAs) suggests potential interactions. Some NAAs have been shown to bind to DNA, primarily in the major groove, and to a lesser extent, the minor groove publish.csiro.au. The mechanism often involves intact molecules reacting with DNA bases. For compounds with specific structural features, such as a three-bond tether, intercalation into DNA has been proposed as a mechanism that could increase binding affinity and residence time on DNA publish.csiro.au. Intercalation involves the insertion of planar molecules between DNA base pairs, leading to unwinding of the DNA helix inspiralis.comnih.govmedchemexpress.com. This unwinding can be detected through assays that measure changes in DNA supercoiling inspiralis.com. Generally, intercalators are described as planar, often polycyclic, aromatic structures capable of inserting between DNA base pairs inspiralis.commedchemexpress.com.

Chemical Reactivity with DNA Bases

Studies on N-acyloxy-N-alkoxyamides (NAAs) indicate that these compounds can react directly with DNA bases, primarily at the N7 position of guanine (B1146940) in the major groove, and to a lesser extent, at the N3 position of adenine (B156593) in the minor groove publish.csiro.au. This reactivity is often observed without the need for metabolic activation, classifying them as direct-acting mutagens in certain assays publish.csiro.au. The specific substituents on the NAA molecule, such as the acyloxyl and alkoxyl groups, significantly influence their reactivity with DNA publish.csiro.au. Steric hindrance due to substituents can also impact the molecule's ability to achieve a conformation suitable for reaction with DNA bases publish.csiro.au. The formation of DNA adducts is a consequence of such chemical reactivity nih.govnih.govmdpi.com.

Molecular Pathways of Antioxidant Action

Antioxidants exert their effects through several mechanisms, primarily involving the transfer of hydrogen atoms (HAT) or electrons (SET) to neutralize free radicals, or a combination of both (mixed mechanisms) biorxiv.orgnih.govpreprints.orgmdpi.comresearchgate.net.

Radical scavenging involves the direct reaction of an antioxidant molecule with a free radical to form a more stable radical or a non-radical species nih.govmdpi.com. This process can occur via direct hydrogen atom transfer (HAT) or stepwise electron transfer followed by proton transfer (SETPT) biorxiv.orgpreprints.orgresearchgate.net. Assays commonly used to evaluate radical scavenging activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays nih.govmdpi.commdpi.comprotocols.iogbiosciences.comnih.govmedwinpublishers.comdojindo.commdpi.commdpi.commdpi.comresearchgate.net. In the DPPH assay, the stable DPPH radical is reduced by antioxidants, leading to a color change from purple to yellow mdpi.commdpi.comnih.gov. Similarly, the ABTS assay measures the decolorization of the ABTS radical cation (ABTS•+) upon reaction with antioxidants mdpi.comprotocols.iogbiosciences.comnih.govmdpi.comresearchgate.net. The effectiveness of these mechanisms is often quantified by parameters such as the half-maximal inhibitory concentration (IC50) or by comparing the antioxidant capacity to a standard, like Trolox (Trolox equivalent antioxidant activity, TEAC) mdpi.comdojindo.com.

Electron transfer processes are a key pathway for antioxidant activity, where an antioxidant molecule donates an electron to a free radical nih.govpreprints.orgmdpi.comresearchgate.net. This can occur as a single electron transfer (SET) or as part of a sequential electron transfer-proton transfer (SETPT) mechanism biorxiv.orgpreprints.orgresearchgate.net. The propensity for electron transfer is related to the molecule's ionization potential (IP) and electron transfer enthalpy (ETE) biorxiv.orgpreprints.org. Assays like FRAP (Ferric Reducing Antioxidant Power) and CUPRAC (Cupric Ion Reducing Antioxidant Capacity) specifically measure the ability of compounds to reduce metal ions, which is indicative of their electron-donating capacity nih.govmdpi.com.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Butoxybenzamide derivatives, and how do solvent choices influence yield?

- Methodological Answer : The synthesis of this compound derivatives typically involves nucleophilic substitution or condensation reactions. For example, coupling 3-butoxybenzoic acid with aniline derivatives using coupling agents like EDC/HOBt in anhydrous dichloromethane (DCM) under nitrogen atmosphere improves yield . Solvent polarity significantly impacts reaction efficiency: polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions, while non-polar solvents (e.g., toluene) favor controlled reactivity .

| Reagent | Solvent | Temperature | Yield Range |

|---|---|---|---|

| EDC/HOBt | DCM | 0–25°C | 60–75% |

| Thionyl chloride | Toluene | Reflux | 50–65% |

| DCC/DMAP | DMF | 40°C | 70–85% |

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural purity?

- Methodological Answer : A combination of 1H/13C NMR (to confirm substituent positions and butoxy chain integration), FT-IR (amide I/II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹), and high-resolution mass spectrometry (HRMS) is recommended. Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can detect impurities, as demonstrated in NIST-standardized protocols .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the biological activity of this compound analogs?

- Methodological Answer : Molecular docking (e.g., using AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding affinities to target proteins (e.g., kinases or GPCRs). For instance, discrepancies in IC50 values across studies may arise from protonation states of the amide group under varying pH conditions. Adjusting force fields to account for solvent-accessible surface area (SASA) improves prediction accuracy .

Q. What strategies mitigate side reactions during the functionalization of this compound’s aromatic ring?

- Methodological Answer :

- Electrophilic substitution : Use directing groups (e.g., nitro or methoxy) to control regioselectivity. For example, nitration with HNO3/H2SO4 at 0°C directs meta-substitution .

- Protection/deprotection : Temporarily protect the amide group with Boc anhydride to prevent unwanted acylation during halogenation .

Q. How do substituent electronic effects influence the stability of this compound in aqueous media?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO2) reduce hydrolytic stability by polarizing the amide bond, while electron-donating groups (e.g., -OCH3) enhance resistance. Stability assays under pH 7.4 (PBS buffer) with HPLC monitoring at 254 nm reveal half-life differences of up to 3-fold between analogs .

Data Contradiction Analysis

Q. Why do reported melting points for this compound derivatives vary across studies?

- Methodological Answer : Variations arise from polymorphism and solvent recrystallization effects . For example, recrystallization from ethanol vs. hexane can produce different crystalline forms. Differential scanning calorimetry (DSC) with controlled heating rates (5°C/min) and powder X-ray diffraction (PXRD) are critical for verifying polymorphic purity .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?

- Methodological Answer :

- Kinase assays : Use fluorescence-based ADP-Glo™ assays with recombinant enzymes (e.g., EGFR kinase).

- CYP450 inhibition : Microsomal incubations with LC-MS/MS detection to quantify metabolite formation .

- Controls : Include positive inhibitors (e.g., staurosporine for kinases) and vehicle-only controls to normalize baseline activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.